molecular formula C7H11NO4 B1683217 trans-ACPD CAS No. 67684-64-4

trans-ACPD

Cat. No.: B1683217
CAS No.: 67684-64-4
M. Wt: 173.17 g/mol
InChI Key: YFYNOWXBIBKGHB-CLZZGJSISA-N
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Biochemical Analysis

Biochemical Properties

Trans-ACPD interacts with metabotropic glutamate receptors, which are G protein-coupled receptors involved in various biochemical reactions . These receptors are coupled to the increased hydrolysis of phosphoinositides (PIs), which are important components of cell membranes . The interaction between this compound and these receptors leads to the activation of intracellular signaling pathways, influencing various cellular processes .

Cellular Effects

This compound has been shown to produce calcium mobilization and an inward current in cultured cerebellar Purkinje neurons . This suggests that this compound can influence cell function by modulating calcium signaling pathways, which play crucial roles in various cellular processes, including gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to metabotropic glutamate receptors, leading to the activation of these receptors . This activation triggers a series of intracellular events, including the hydrolysis of PIs and the mobilization of calcium ions . These events can lead to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied in various laboratory settings. For instance, it has been shown to inhibit extracellularly recorded excitatory postsynaptic potentials in the CA1 layer of rat hippocampus . This effect was reversible and started before the appearance of calcium spikes .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, intrathecal injection of this compound has been shown to cause significant biting behavior in mice . The biting behavior was significantly reduced when the animals were pre-treated with a certain compound .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the functioning of metabotropic glutamate receptors . These receptors are coupled to the hydrolysis of PIs, suggesting that this compound may influence metabolic flux or metabolite levels through its interaction with these receptors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely to be influenced by its interaction with metabotropic glutamate receptors

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its interaction with metabotropic glutamate receptors . These receptors are located in various compartments within the cell, suggesting that this compound may be directed to specific compartments or organelles through its interaction with these receptors

Preparation Methods

Synthetic Routes and Reaction Conditions

Trans-1-Aminocyclopentane-1,3-dicarboxylic acid can be synthesized through various synthetic routes. One common method involves the cyclization of a suitable precursor, followed by functional group modifications to introduce the amino and carboxylic acid groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry is achieved .

Industrial Production Methods

While specific industrial production methods for trans-1-Aminocyclopentane-1,3-dicarboxylic acid are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Trans-1-Aminocyclopentane-1,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino derivatives. These products are often used as intermediates in further chemical synthesis or as tools in biochemical research .

Scientific Research Applications

Trans-1-Aminocyclopentane-1,3-dicarboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is employed to study the function of metabotropic glutamate receptors in various biological systems.

    Medicine: Research involving trans-1-Aminocyclopentane-1,3-dicarboxylic acid contributes to understanding neurological disorders and developing potential therapeutic agents.

    Industry: The compound is used in the development of new materials and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trans-1-Aminocyclopentane-1,3-dicarboxylic acid is unique due to its selective agonist activity for metabotropic glutamate receptors, making it a valuable tool in neuroscience research. Its specific stereochemistry allows for targeted interactions with these receptors, providing insights into their function and potential therapeutic applications .

Properties

IUPAC Name

(1R,3R)-1-aminocyclopentane-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c8-7(6(11)12)2-1-4(3-7)5(9)10/h4H,1-3,8H2,(H,9,10)(H,11,12)/t4-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYNOWXBIBKGHB-CLZZGJSISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@](C[C@@H]1C(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67684-64-4, 111900-33-5, 477331-06-9
Record name NSC27386
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27386
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1R,3R)-1-Aminocyclopentane-cis-1,3-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (�±)-1-Amino-cis-cyclopentane-1,3-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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